molecular formula C17H14ClN3OS B296136 6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

Cat. No. B296136
M. Wt: 343.8 g/mol
InChI Key: FJCCDOUUFJCAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of several different enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of several different protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. It has also been found to inhibit the growth of several different types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one in lab experiments is its broad range of biological activities. This compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a valuable tool for investigating a variety of biological processes. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and exposure time for this compound in lab experiments.

Future Directions

There are several future directions for the study of 6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to determine the optimal dosage and exposure time for this compound in cancer cells. Another potential direction is the investigation of the anti-inflammatory and anti-microbial properties of this compound. Further studies are needed to determine the mechanisms of action for these properties and to identify potential therapeutic applications. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in lab experiments.

Synthesis Methods

The synthesis of 6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one can be achieved through several different methods. One common method involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-5-phenyl-1,3,4-thiadiazole, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-5-phenyl-1,3,4-oxadiazole, followed by cyclization with ethyl acetoacetate. Both methods have been found to produce high yields of the desired compound.

Scientific Research Applications

6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one

InChI

InChI=1S/C17H14ClN3OS/c18-13-8-6-11(7-9-13)10-23-17-20-15(19)14(16(22)21-17)12-4-2-1-3-5-12/h1-9H,10H2,(H3,19,20,21,22)

InChI Key

FJCCDOUUFJCAIZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC=C(C=C3)Cl)N

SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC=C(C=C3)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=NC2=O)SCC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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